molecular formula C15H22N2O6 B2534482 Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate CAS No. 43044-16-2

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate

Cat. No.: B2534482
CAS No.: 43044-16-2
M. Wt: 326.349
InChI Key: TZLVIWJDAULYRD-UHFFFAOYSA-N
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Description

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is an organic compound with the molecular formula C15H22N2O6. It is known for its unique chemical structure, which includes a 3,4-dimethoxyphenyl group and two carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate typically involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl ((3,4-dimethoxyphenyl)methylene)carbamate: A similar compound with one carbamate group instead of two.

    Diethyl ((3,4-dimethoxyphenyl)methylene)urea: A related compound with a urea group instead of carbamate groups.

Uniqueness

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is unique due to its dual carbamate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVIWJDAULYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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